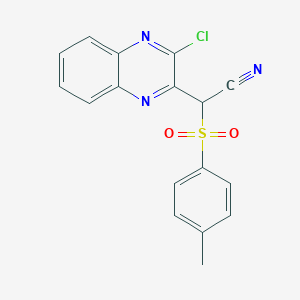

(3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile

Descripción general

Descripción

La brucina es un alcaloide estrechamente relacionado con la estricnina, que se encuentra más comúnmente en las semillas del árbol Strychnos nux-vomica . Es un alcaloide indol débil y uno de los principales componentes bioactivos y tóxicos de la Nux-vomica . La brucina tiene un sabor amargo y alta toxicidad, lo que limita su aplicación clínica . A pesar de su toxicidad, la brucina posee amplias actividades farmacológicas, como efectos antitumorales, antiinflamatorios y analgésicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La brucina se puede sintetizar a través de varias reacciones químicas. Un método común implica la reacción del ion nitrato con sulfato de brucina en una solución de ácido sulfúrico 13 N a una temperatura de 100 °C . El color del complejo resultante se mide a 410 nm . El control de temperatura de la reacción de color es extremadamente crítico .

Métodos de producción industrial: En entornos industriales, la brucina se extrae típicamente de las semillas de Strychnos nux-vomica L. (Loganiaceae) . Las semillas se procesan para aislar la brucina, que luego se purifica para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: La brucina experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para sus diversas aplicaciones en química sintética y farmacología .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la brucina incluyen ácido sulfúrico, cloruro de sodio y solución de brucina-ácido sulfanílico . Las condiciones de reacción a menudo implican altas temperaturas y un control preciso de los parámetros de reacción .

Principales productos formados: Los principales productos formados a partir de las reacciones de la brucina dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la reacción del ion nitrato con sulfato de brucina produce un complejo amarillo que se puede medir espectrofotométricamente .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The incorporation of the toluene-4-sulfonyl group into the quinoxaline framework enhances its bioactivity. Studies have shown that compounds similar to (3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets certain kinases involved in cancer progression. The sulfonamide moiety is known to facilitate binding to active sites of enzymes, thereby inhibiting their activity and providing a pathway for therapeutic intervention in tumor growth .

Biological Research

Cellular Studies

this compound is utilized in cellular assays to study its effects on cell signaling pathways. Researchers have employed this compound in vitro to assess its impact on pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

Neuropharmacology

Emerging studies suggest that quinoxaline derivatives may have neuroprotective effects. The compound has been tested for its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

Synthesis of Functional Materials

The unique structural properties of this compound make it a candidate for developing functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices may lead to materials with improved thermal stability and mechanical strength, suitable for various industrial applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer activity; enzyme inhibition |

| Biological Research | Cellular studies; neuropharmacology |

| Material Science | Synthesis of functional materials; polymer chemistry |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a series of quinoxaline derivatives, including variations of this compound, showed significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development into therapeutic agents.

- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that compounds related to this compound exhibited protective effects against oxidative stress-induced neuronal death, marking a promising area for future neuropharmacological studies.

- Material Development : An investigation into the use of this compound in polymer synthesis revealed its potential to enhance the mechanical properties of composite materials used in aerospace applications, demonstrating versatility beyond traditional pharmaceutical uses.

Mecanismo De Acción

El mecanismo de acción de la brucina implica su interacción con objetivos moleculares y vías en el cuerpo . La brucina ejerce sus efectos regulando la concentración de calcio y la despolarización de las mitocondrias, inhibiendo la angiogénesis tumoral y disminuyendo la expresión del factor de crecimiento endotelial vascular (VEGF) . También afecta la vía de señalización Wnt/β-catenina, que está involucrada en el crecimiento y la migración de células cancerosas .

Comparación Con Compuestos Similares

La brucina está estrechamente relacionada con la estricnina, otro alcaloide que se encuentra en el árbol Strychnos nux-vomica . Ambos compuestos tienen estructuras químicas y actividades farmacológicas similares . La estricnina es más tóxica que la brucina, lo que hace que la brucina sea una alternativa más segura para ciertas aplicaciones . Otros compuestos similares incluyen varios alcaloides indólicos que comparten propiedades farmacológicas similares .

Actividad Biológica

(3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile, also known by its CAS number 121512-59-2, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C16H14ClN2O2S, with a molecular weight of approximately 357.8 g/mol. The compound features a quinoxaline ring system, which is often associated with various pharmacological activities.

Synthesis Methodology:

The compound can be synthesized through several methods, including multicomponent reactions that involve the condensation of appropriate precursors. A notable synthetic route involves the use of sulfonyl chlorides and acetonitrile derivatives in the presence of base catalysts to facilitate the formation of the quinoxaline structure .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant antibacterial effects. For instance, in vitro assays have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 12.4 to 16.5 μM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 33e | 12.4 | Staphylococcus aureus |

| 33e | 16.4 | Bacillus cereus |

| 33e | 16.1 | Klebsiella pneumoniae |

| 33e | 16.5 | Escherichia coli |

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit key enzymes involved in various diseases. For example, quinoxaline derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. In silico studies suggest that these compounds may interact effectively with the active site of AChE, potentially leading to therapeutic applications .

Case Studies and Research Findings

- Neuroprotective Effects : A study focused on the neuroprotective properties of quinoxaline derivatives indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in cellular models exposed to neurotoxic agents .

- Antiviral Activity : Research has indicated that certain quinoxaline derivatives exhibit antiviral properties by inhibiting reverse transcriptase activity in HIV, making them potential candidates for further development in antiviral therapies .

- Toxicological Assessments : Safety data indicate that this compound can cause skin and eye irritation, necessitating careful handling and further toxicological evaluations before clinical applications .

Propiedades

IUPAC Name |

2-(3-chloroquinoxalin-2-yl)-2-(4-methylphenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S/c1-11-6-8-12(9-7-11)24(22,23)15(10-19)16-17(18)21-14-5-3-2-4-13(14)20-16/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSFNMZZGILCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391690 | |

| Record name | (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121512-59-2 | |

| Record name | 3-Chloro-α-[(4-methylphenyl)sulfonyl]-2-quinoxalineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121512-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.